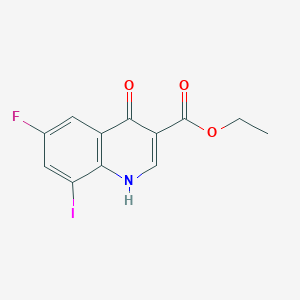![molecular formula C7H6BrN3O B12853372 6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B12853372.png)
6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridines This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound. For example, 5-methyl-1H-pyrazole-3-carboxylic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a brominated nitrile to form the triazole ring.
-
Bromination: : The bromination of the triazole ring is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
-
Cyclization to Form the Pyridine Ring: : The final step involves the cyclization of the triazole intermediate with an appropriate aldehyde or ketone to form the fused pyridine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
-
Substitution Reactions: : The bromine atom in 6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo nucleophilic substitution reactions, where the bromine is replaced by various nucleophiles such as amines, thiols, or alkoxides.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the triazole or pyridine rings.
-
Cycloaddition Reactions: : The triazole ring can participate in cycloaddition reactions, such as 1,3-dipolar cycloaddition, to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide
属性
分子式 |
C7H6BrN3O |
|---|---|
分子量 |
228.05 g/mol |
IUPAC 名称 |
6-bromo-5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C7H6BrN3O/c1-4-5(8)2-3-6-9-10-7(12)11(4)6/h2-3H,1H3,(H,10,12) |
InChI 键 |
FCBUUCKGGJDVLV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=NNC(=O)N12)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


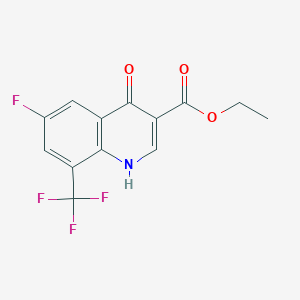

![2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid](/img/structure/B12853313.png)
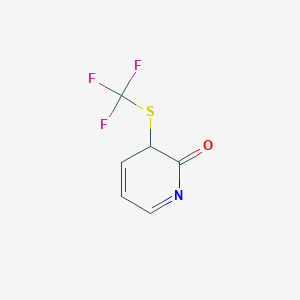
![4'-(Cyanomethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12853336.png)
![(5-((2-((3-(Ethylsulfonyl)-4-((1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)phenyl)amino)-5-fluoropyrimidin-4-yl)(methyl)amino)-2,4-dimethylphenyl)methanol](/img/structure/B12853341.png)
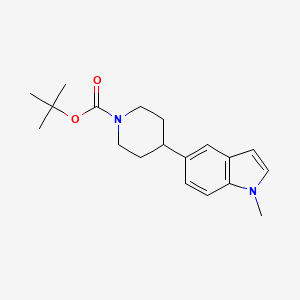
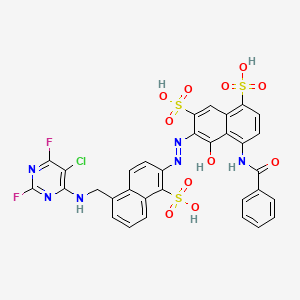
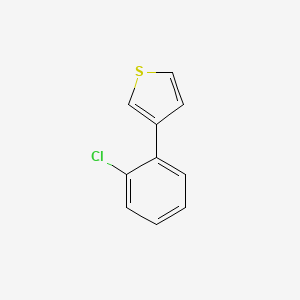

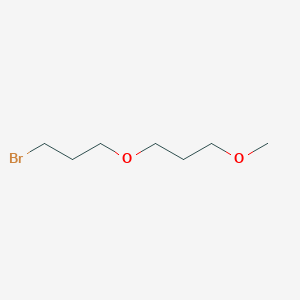

![(R)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12853378.png)
